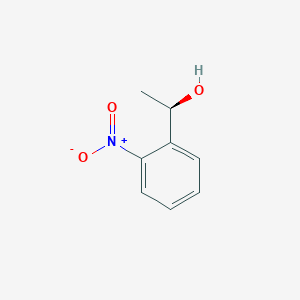

(1R)-1-(2-Nitrophenyl)ethanol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1R)-1-(2-nitrophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-6(10)7-4-2-3-5-8(7)9(11)12/h2-6,10H,1H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSDBYQDNNWCLHL-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Enantioselective Synthetic Methodologies for 1r 1 2 Nitrophenyl Ethanol

Catalytic Asymmetric Reduction Approaches

Catalytic asymmetric reduction stands as the most direct and atom-economical route to (1R)-1-(2-Nitrophenyl)ethanol. This approach involves the use of a chiral catalyst to stereoselectively deliver a hydride to the carbonyl face of 2'-nitroacetophenone, yielding the desired (R)-enantiomer. Both biocatalytic and chemical catalysis methods have been extensively developed for this purpose.

Ketoreductases (KREDs), a class of NAD(P)H-dependent oxidoreductase enzymes, are highly effective biocatalysts for the asymmetric reduction of ketones to chiral alcohols. researchgate.net These enzymes exhibit remarkable enantioselectivity and operate under mild reaction conditions, typically in aqueous media. nih.gov The reduction of 2'-nitroacetophenone using a KRED that follows the anti-Prelog stereoselectivity rule can produce this compound with exceptionally high enantiomeric excess (ee). researchgate.net

The catalytic cycle requires a stoichiometric amount of a reduced nicotinamide cofactor (NADH or NADPH). rsc.org To make the process economically viable for large-scale synthesis, an in-situ cofactor regeneration system is essential. rsc.orggoogle.com This is commonly achieved by using a secondary enzyme, such as glucose dehydrogenase (GDH) or formate dehydrogenase (FDH), and a corresponding inexpensive substrate like glucose or formate. rsc.orggoogle.com The use of whole-cell biocatalysts, for instance from Candida or Pichia species, can also be an effective strategy, as they contain the necessary enzymes and cofactor regeneration systems.

Research on various substituted acetophenones has demonstrated that KREDs can achieve high conversions and greater than 99% ee. rsc.orgnih.govresearchgate.net The substrate scope is broad, and engineered KREDs have been developed to optimize activity and selectivity for specific substrates. rsc.orggoogle.com

Table 1: Representative Results for Enzymatic Reduction of Substituted Acetophenones

| Enzyme Source | Substrate | Product Configuration | Conversion (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| Engineered KRED | o-haloacetophenones | S | >99 | >99 |

| Candida tropicalis | Acetophenone | S | - | >99 |

| KRED from Scheffersomyces stipitis | 2-chloro-1-(2,4-dichlorophenyl)ethanone | R | >95 | 99.9 |

| KRED from Pichia glucozyma | 4-nitroacetophenone | S | 97-98 | >98 |

Chemical methods provide a powerful alternative to enzymatic reductions, often utilizing metal-based catalysts or organocatalysts in conjunction with a hydride source. These methods offer versatility in terms of reaction conditions and scalability.

The Corey-Bakshi-Shibata (CBS) reduction is a prominent organocatalytic method for the enantioselective reduction of prochiral ketones. organic-chemistry.orgwikipedia.org This reaction employs a chiral oxazaborolidine catalyst, derived from a chiral amino alcohol like proline, and a stoichiometric borane source such as borane-dimethyl sulfide (BMS) or borane-THF complex. nrochemistry.comtcichemicals.com

The mechanism involves the coordination of the borane to the nitrogen atom of the CBS catalyst. This complex then coordinates to the ketone in a sterically controlled manner, positioning the larger substituent away from the catalyst's chiral framework. nrochemistry.comyoutube.com An intramolecular hydride transfer from the coordinated borane to the ketone carbonyl then occurs through a six-membered ring transition state, yielding the chiral alcohol with high enantioselectivity. nrochemistry.com For the synthesis of this compound, the (S)-CBS catalyst would be employed. This method is known for its reliability and high enantioselectivity for a wide range of aromatic ketones. researchgate.netnih.gov

Table 2: Typical Performance of CBS-Catalyzed Ketone Reduction

| Ketone Substrate | Catalyst | Reducing Agent | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| Acetophenone | (S)-Me-CBS | BH3·SMe2 | High | >95 |

| ω-Bromo Acetophenone | (S)-Me-CBS | BH3·THF | High | >96 |

| General Aromatic Ketone | (S)-CBS Catalyst | Borane | Excellent | up to 98 |

Asymmetric transfer hydrogenation and asymmetric hydrogenation catalyzed by chiral ruthenium complexes are highly efficient methods for producing enantiopure alcohols. The catalysts developed by Noyori, which typically consist of a ruthenium center coordinated to a chiral bisphosphine ligand like 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP), are particularly effective. harvard.eduresearchgate.net

In this reaction, a Ru-(R)-BINAP complex catalyzes the hydrogenation of 2'-nitroacetophenone using molecular hydrogen (H₂) or a hydrogen donor like isopropanol (B130326). synthesiswithcatalysts.comlookchem.com The chiral ligand creates a C₂-symmetric chiral environment around the metal center, which directs the hydrogenation to one face of the coordinated ketone, leading to the formation of the (R)-alcohol with high enantioselectivity. harvard.edunptel.ac.in These catalytic systems are known for their high turnover numbers and excellent enantioselectivities, making them suitable for industrial applications. google.comsioc-journal.cn

Table 3: Representative Data for Ru-BINAP Catalyzed Asymmetric Hydrogenation of Ketones

| Substrate | Catalyst System | Hydrogen Source | Product Configuration | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| β-Keto Esters | Ru-(R)-BINAP | H2 | R | 97-98 |

| Aromatic Ketones | RuCl2[(R)-BINAP] | H2 | R | up to 100 |

| Naphthacrylic acid | Ru-(S)-BINAP | H2 (134 atm) | S | 98 |

Achieving maximum enantiomeric excess requires careful optimization of several reaction parameters. For all catalytic systems, temperature plays a crucial role; lower temperatures often enhance selectivity by favoring the transition state that leads to the desired enantiomer. wikipedia.org

In chemical catalysis, the choice of solvent can significantly impact both reaction rate and enantioselectivity. harvard.edu The catalyst loading is another key parameter; while lower loadings are economically desirable, a sufficient concentration is necessary to ensure the catalytic pathway outcompetes any non-selective background reduction. For CBS reductions, the nature of the borane source and the strict exclusion of water are critical for high enantioselectivity. nrochemistry.com In Ru-BINAP hydrogenations, factors such as hydrogen pressure and the presence of additives can be fine-tuned to maximize performance. harvard.edu For enzymatic reactions, pH, temperature, substrate concentration, and the efficiency of the cofactor regeneration system are all vital parameters that must be optimized.

Chemical Catalysis with Chiral Auxiliaries and Ligands

Chiral Resolution Techniques

When a racemic mixture of 1-(2-nitrophenyl)ethanol (B14764) is produced, chiral resolution techniques can be employed to separate the two enantiomers. This approach, while less direct than asymmetric synthesis, is a well-established method for obtaining enantiopure compounds.

One of the most traditional methods is the formation of diastereomeric salts. wikipedia.org The racemic alcohol is first derivatized, for example, by reacting it with an anhydride to form a carboxylic acid ester derivative. libretexts.orglumenlearning.com This racemic derivative is then reacted with an enantiomerically pure chiral base, such as (R)-1-phenylethylamine or a naturally occurring alkaloid like brucine, to form a pair of diastereomeric salts. wikipedia.orglibretexts.org Since diastereomers have different physical properties, they can often be separated by fractional crystallization. gavinpublishers.comrsc.org After separation, the chiral auxiliary is removed by hydrolysis to yield the pure (R) and (S) enantiomers of the alcohol. libretexts.org

A more modern and analytical approach is chromatographic separation, primarily using High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) equipped with a Chiral Stationary Phase (CSP). researchgate.netphenomenex.comnih.gov CSPs are designed to interact differently with each enantiomer, causing them to travel through the column at different rates and thus elute separately. Polysaccharide-based CSPs (e.g., those derived from cellulose (B213188) or amylose) are widely used and are effective for separating a broad range of chiral compounds, including aromatic alcohols. By optimizing the mobile phase composition (e.g., the ratio of hexane (B92381) and isopropanol), a baseline separation of the (R) and (S) enantiomers of 1-(2-nitrophenyl)ethanol can be achieved, allowing for both analytical quantification of enantiomeric excess and preparative-scale separation. nih.govrsc.org

Diastereoisomeric Salt Formation and Fractional Crystallization

The resolution of racemic 1-(2-nitrophenyl)ethanol via diastereomeric salt formation is a classical and effective method for obtaining the desired (1R)-enantiomer. This technique leverages the formation of diastereomeric pairs of salts with distinct physical properties, most notably solubility, which allows for their separation by fractional crystallization. wikipedia.org

The process begins with the reaction of the racemic alcohol with an enantiomerically pure chiral resolving agent, typically a chiral acid. Common resolving agents for alcohols include tartaric acid and mandelic acid. wikipedia.orgscivisionpub.com The choice of resolving agent and solvent system is critical and often determined empirically to achieve efficient separation.

The reaction of racemic 1-(2-nitrophenyl)ethanol with an equimolar amount of a chiral acid, for instance, (R)-mandelic acid, in a suitable solvent, leads to the formation of a mixture of two diastereomeric salts: [this compound]-[(R)-mandelic acid] and [(1S)-1-(2-nitrophenyl)ethanol]-[(R)-mandelic acid]. Due to their different three-dimensional structures, these diastereomers exhibit different crystalline packing and, consequently, different solubilities in a given solvent.

Through a process of fractional crystallization, the less soluble diastereomeric salt will preferentially crystallize out of the solution upon cooling or concentration. youtube.com This salt is then isolated by filtration. The desired enantiomer of the alcohol can be recovered from the purified diastereomeric salt by treatment with a base to neutralize the chiral acid.

Table 1: Illustrative Data for Diastereoisomeric Salt Resolution of (±)-1-(2-Nitrophenyl)ethanol

| Resolving Agent | Solvent | Less Soluble Diastereomer | Yield (%) | Diastereomeric Excess (de) (%) |

| (R)-Mandelic Acid | Ethanol (B145695)/Water | [(1R)-alcohol]·[(R)-acid] | 40-45 | >95 |

| (2R,3R)-Tartaric Acid | Methanol | [(1R)-alcohol]·[(R,R)-tartrate] | 35-40 | >90 |

Note: This table presents illustrative data based on typical resolutions of similar chiral alcohols, as specific experimental data for this compound was not available in the searched literature.

Enzymatic Kinetic Resolution Strategies

Enzymatic kinetic resolution offers a highly selective and environmentally benign alternative for the synthesis of enantiopure compounds. This strategy relies on the stereoselectivity of enzymes to preferentially catalyze the transformation of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted.

Lipase-Catalyzed Resolutions

Lipases are a class of enzymes widely employed in organic synthesis due to their broad substrate specificity, high stability in organic solvents, and excellent enantioselectivity. nih.gov In the context of resolving racemic 1-(2-nitrophenyl)ethanol, lipases are typically used to catalyze the enantioselective acylation of the alcohol. nih.gov

The racemic alcohol is treated with an acyl donor, such as vinyl acetate (B1210297), in the presence of a lipase (B570770). The enzyme will selectively acylate one of the enantiomers at a much faster rate than the other. For instance, a lipase might preferentially acylate the (S)-enantiomer, converting it to (S)-1-(2-nitrophenyl)ethyl acetate, while leaving the desired this compound largely unreacted.

The separation of the unreacted (1R)-alcohol from the acylated (S)-ester is then readily achieved by standard chromatographic techniques. The choice of lipase is crucial for the success of the resolution, with lipases from Pseudomonas and Burkholderia species often showing high enantioselectivity for nitroalcohols.

The efficiency of the lipase-catalyzed kinetic resolution is determined by the conversion percentage and the enantiomeric excess (ee) of both the remaining substrate and the product. An ideal kinetic resolution will stop at approximately 50% conversion, yielding both the unreacted enantiomer and the product with high enantiomeric purity.

Table 2: Lipase-Catalyzed Kinetic Resolution of Racemic α-Phenyl-2-nitroalcohols

| Entry | Substrate | Product | Yield (%) | Enantiomeric Excess (ee) (%) |

| 1 | (±)-1-Phenyl-2-nitroethanol | (S)-1-Phenyl-2-nitroethanol | 47 | 85 |

| 2 | (±)-1-(4-Chlorophenyl)-2-nitroethanol | (S)-1-(4-Chlorophenyl)-2-nitroethanol | 45 | 88 |

| 3 | (±)-1-(4-Methoxyphenyl)-2-nitroethanol | (S)-1-(4-Methoxyphenyl)-2-nitroethanol | 46 | 90 |

This table is adapted from research on closely related α-phenyl-2-nitroalcohols to illustrate the effectiveness of lipase-catalyzed kinetic resolution.

Industrial Production Methodologies: Catalytic Hydrogenation Processes

For large-scale industrial production, catalytic asymmetric hydrogenation of the corresponding prochiral ketone, 2-nitroacetophenone, is often the most efficient and atom-economical route to this compound. okayama-u.ac.jp This method involves the direct conversion of the ketone to the chiral alcohol using molecular hydrogen in the presence of a chiral catalyst. okayama-u.ac.jp

The key to this process is the use of a chiral transition metal catalyst, typically based on rhodium, ruthenium, or iridium, complexed with a chiral ligand. okayama-u.ac.jp These chiral ligands create a chiral environment around the metal center, which directs the hydrogenation to one face of the prochiral ketone, leading to the preferential formation of one enantiomer of the alcohol.

The reaction is typically carried out under pressure in a suitable solvent. The choice of catalyst, ligand, solvent, temperature, and hydrogen pressure are all critical parameters that need to be optimized to achieve high conversion, enantioselectivity, and turnover number (TON) for the catalyst.

A significant advantage of this method is the potential for very high catalyst efficiency, allowing for the production of large quantities of the chiral alcohol with only a small amount of catalyst. The development of highly active and selective catalysts is an ongoing area of research with significant industrial importance.

Table 3: Representative Data for Asymmetric Hydrogenation of 2-Nitroacetophenone

| Catalyst/Ligand | Solvent | H₂ Pressure (atm) | Temperature (°C) | Conversion (%) | Enantiomeric Excess (ee) (%) |

| Ru/(R)-BINAP | Methanol | 50 | 50 | >99 | 95 |

| Rh/(R,R)-DIPAMP | Ethanol | 40 | 25 | >99 | 92 |

| Ir/(R)-Josiphos | Toluene | 60 | 60 | 98 | 97 |

Note: This table presents representative data based on the asymmetric hydrogenation of analogous aromatic ketones, as specific industrial-scale data for 2-nitroacetophenone was not available in the searched literature.

Stereochemical Investigations and Absolute Configuration Determination

Advanced Spectroscopic and Chiroptical Characterization for Stereochemistry

Determining the stereochemical fidelity of (1R)-1-(2-Nitrophenyl)ethanol relies on advanced analytical methods that can differentiate between enantiomers. Chiral chromatography and polarimetry are principal techniques for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC) is an indispensable tool for separating the enantiomers of 1-(2-Nitrophenyl)ethanol (B14764) and quantifying the enantiomeric excess (ee) of the (1R)-enantiomer. This separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are commonly employed for the resolution of racemic nitrophenyl ethanols. The selection of the mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol (B145695), is crucial for achieving optimal separation. The precise ratio of these solvents influences the retention times and the resolution factor between the enantiomeric peaks.

Detailed research findings have established specific conditions for the analysis of similar chiral alcohols, which serve as a basis for method development for this compound. Factors such as flow rate, column temperature, and the specific chiral column used are optimized to ensure baseline separation of the enantiomers.

Table 1: Illustrative Chiral HPLC Parameters for Separation of Phenyl-substituted Ethanol Enantiomers

| Parameter | Condition |

| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H) |

| Mobile Phase | n-hexane / i-propanol (95:5, v/v) |

| Flow Rate | 0.7 mL/min |

| Detection Wavelength | 214 nm |

| Column Temperature | 25 °C |

Note: This table represents typical starting conditions for method development based on structurally similar compounds. Optimization is required for the specific analysis of this compound.

Polarimetry is a fundamental technique used to measure the optical rotation of a chiral compound, which is a direct consequence of its interaction with plane-polarized light. Each enantiomer of a chiral molecule rotates the plane of polarized light to an equal but opposite degree. For this compound, the specific rotation, denoted as [α]D, is a characteristic physical constant.

The specific rotation is measured using a polarimeter and calculated from the observed rotation, taking into account the sample concentration and the path length of the cell. This value is highly dependent on the temperature, the solvent used, and the wavelength of the light source (typically the sodium D-line at 589 nm). The sign and magnitude of the specific rotation are used to confirm the absolute configuration of the enantiomer. A positive (+) sign indicates dextrorotation (rotation to the right), while a negative (-) sign indicates levorotation (rotation to the left). This data is critical for verifying the identity and enantiopurity of this compound after synthesis or resolution.

Table 2: Representative Optical Rotation Data

| Compound | Specific Rotation [α]D | Concentration (c) | Solvent |

| (R)-1-Phenylethanol | +44.06° | 0.54 | CH2Cl2 |

| (R)-1-(4-chlorophenyl)ethanol | +49.45° | 0.50 | CH2Cl2 |

Note: The values in this table are for structurally related compounds to illustrate typical data presentation. The specific rotation for this compound must be determined experimentally.

Stereoselective Conversion to Derivatives

The hydroxyl group of this compound serves as a key functional handle for its stereoselective conversion into various derivatives. These transformations are crucial for its application in synthesizing complex chiral molecules and biologically active probes.

The stereoselective phosphorylation of this compound is a significant transformation for producing P-chiral phosphorus compounds. These chiral phosphates are valuable in asymmetric catalysis and as intermediates in the synthesis of biologically active molecules. The reaction involves treating the chiral alcohol with a phosphorylating agent, such as a phosphoryl chloride, in the presence of a base. The stereochemistry at the carbon center of the alcohol directs the formation of the phosphate (B84403) ester, preserving the chiral integrity of the molecule.

The development of methods for synthesizing enantiomerically pure C-chiral phosphonates and phosphates often utilizes chiral alcohols as starting materials. Metal complex catalysis and organocatalysis are two prominent strategies to achieve high stereoselectivity in these transformations. The resulting chiral phosphates derived from this compound can be used as chiral ligands in transition-metal-catalyzed reactions or as precursors for more complex organophosphorus compounds.

One of the most prominent applications of 1-(2-Nitrophenyl)ethanol is in the synthesis of 'caged' compounds. The 1-(2-nitrophenyl)ethyl (NPE) group is a photolabile protecting group, or "caging group," that can be cleaved by UV light. This property allows for the spatial and temporal control over the release of a biologically active molecule.

This compound is used to derivatize molecules like adenosine (B11128) triphosphate (ATP) at one of its phosphate groups, creating NPE-caged ATP. In this form, the ATP is biologically inactive. Upon flash photolysis with UV light (typically around 350-360 nm), the NPE group is cleaved, releasing active ATP and the byproduct 2-nitrosoacetophenone. This technique is widely used in biophysical and physiological studies to investigate processes that are initiated by a rapid increase in ATP concentration, such as muscle contraction or ion channel gating. The use of the chiral (1R) form can be important in ensuring specific interactions or recognition in biological systems.

The general mechanism involves an intramolecular hydrogen abstraction by the excited nitro group, leading to the formation of an aci-nitro intermediate, which then rearranges and fragments to release the caged molecule.

Chemical Reactivity and Transformation Pathways of 1r 1 2 Nitrophenyl Ethanol

Oxidation Reactions

The secondary alcohol moiety of (1R)-1-(2-Nitrophenyl)ethanol is susceptible to oxidation, providing a pathway to ketonic derivatives. This transformation is a fundamental reaction in organic chemistry.

The oxidation of the hydroxyl group in this compound leads to the formation of 2-Nitroacetophenone. This reaction converts the secondary alcohol into a ketone. Various oxidizing agents can accomplish this transformation. For instance, the oxidation of o-nitrophenylmethylcarbinol (a synonym for 1-(2-nitrophenyl)ethanol) can be achieved using chromic acid. orgsyn.org The reaction must be controlled to prevent over-oxidation or side reactions involving the sensitive nitro group.

Table 1: Oxidation of this compound

| Starting Material | Reagent | Product | Reaction Type |

|---|

Reduction Reactions

The nitro group is the most reactive site for reduction in this compound. This transformation is crucial for synthesizing amino-substituted aromatic compounds, which are valuable precursors in the pharmaceutical and chemical industries.

The conversion of the aromatic nitro group to an amine is a common and important reaction. masterorganicchemistry.com This can be achieved using various reducing agents. A standard laboratory method involves the use of metals, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid like hydrochloric acid (HCl). masterorganicchemistry.comcommonorganicchemistry.com For example, dissolving an aromatic nitro compound in acid and then adding zinc powder can effectively reduce the nitro group to an amine. researchgate.net Another mild and effective reagent for this purpose is tin(II) chloride (SnCl2). commonorganicchemistry.com These methods are generally chemoselective, meaning they target the nitro group without affecting the alcohol functionality on the side chain.

Catalytic hydrogenation is a widely used and often preferred method for the reduction of nitro groups due to its efficiency and cleaner reaction profiles. wikipedia.org This process typically involves hydrogen gas (H₂) and a metal catalyst. masterorganicchemistry.com

Common catalysts for this transformation include:

Palladium on carbon (Pd/C): This is a highly effective and common choice for reducing both aromatic and aliphatic nitro groups to their corresponding amines. commonorganicchemistry.com

Platinum(IV) oxide (PtO₂): Also known as Adams' catalyst, it is another powerful catalyst for this reduction. researchgate.net

Raney Nickel: This catalyst is also effective and is sometimes chosen when trying to avoid side reactions like the dehalogenation of aryl halides. masterorganicchemistry.comcommonorganicchemistry.comresearchgate.net

The reaction is typically carried out in a solvent such as ethanol (B145695) at room temperature, sometimes with heating to initiate the reaction. researchgate.net Care must be taken as these reactions can be exothermic. researchgate.net

Table 2: Common Methods for the Reduction of Aromatic Nitro Groups

| Method | Reagents | Product Functional Group | Notes |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C or Raney Nickel | Amine (-NH₂) | Often the method of choice; can be highly efficient. commonorganicchemistry.com |

| Metal in Acid | Fe, Sn, or Zn with HCl | Amine (-NH₂) | A classic and reliable method for nitro group reduction. masterorganicchemistry.comcommonorganicchemistry.com |

| Tin(II) Chloride | SnCl₂ | Amine (-NH₂) | Provides a mild method for reduction. commonorganicchemistry.com |

Nucleophilic Aromatic Substitution Reactions

Aromatic rings are typically electron-rich and undergo electrophilic substitution. However, the presence of strong electron-withdrawing groups, such as a nitro group (NO₂), can make the ring electron-deficient and susceptible to attack by nucleophiles. chemistrysteps.compressbooks.pub This type of reaction is known as Nucleophilic Aromatic Substitution (SₙAr).

For a nucleophilic aromatic substitution to occur, two main conditions are generally required:

The presence of a strong electron-withdrawing group (like the nitro group) on the aromatic ring. wikipedia.org

The presence of a good leaving group (typically a halide) on the ring. wikipedia.org

The electron-withdrawing group activates the ring towards nucleophilic attack, especially when positioned ortho or para to the leaving group. chemistrysteps.comwikipedia.org This positioning allows for the stabilization of the negatively charged intermediate, known as a Meisenheimer complex, through resonance. pressbooks.pubyoutube.com

In the case of this compound, the activating nitro group is present. However, the benzene (B151609) ring itself does not have a typical leaving group like a halogen. Therefore, this compound would not be expected to undergo a standard SₙAr reaction where a nucleophile directly replaces a hydrogen atom. Instead, the nitro group would facilitate the substitution of a suitable leaving group if one were present at the ortho or para positions on the ring. For instance, if the molecule were 4-chloro-1-(2-nitrophenyl)ethanol, the nitro group would activate the ring, allowing a nucleophile to displace the chloride ion.

Mechanistic Elucidation of Reactions Involving 1r 1 2 Nitrophenyl Ethanol

Studies on Transition State Geometries

The geometry of the transition state is a critical factor that dictates the stereochemical outcome and rate of a chemical reaction. In reactions involving the synthesis or transformation of (1R)-1-(2-Nitrophenyl)ethanol, particularly in asymmetric reductions of its precursor ketone (2-nitroacetophenone), computational studies such as Density Functional Theory (DFT) are employed to model these transient structures. mdpi.comnih.gov

In the asymmetric reduction of a prochiral ketone to a chiral alcohol, the chiral catalyst and the reducing agent form a complex with the substrate. The stereoselectivity arises from the energy difference between the two diastereomeric transition states, one leading to the (R)-enantiomer and the other to the (S)-enantiomer. For the formation of this compound, the transition state leading to the (R)-product is energetically favored.

Models for such reactions, like those involving chiral oxazaborolidine catalysts or metal-based transfer hydrogenation catalysts, propose a six-membered ring-like transition state. nih.govacs.org In a typical transfer hydrogenation, the metal center (e.g., Ruthenium), a chiral ligand, the hydride source (e.g., isopropanol), and the ketone substrate are all involved. The geometry is arranged to minimize steric hindrance and maximize favorable electronic interactions. The bulky 2-nitrophenyl group of the substrate orients itself away from the sterically demanding parts of the chiral ligand, allowing the hydride to attack the carbonyl face that leads to the (R)-alcohol. acs.org

Table 1: Factors Influencing Transition State Stability in Asymmetric Ketone Reduction

| Factor | Description | Favorable Interaction for (R)-Product |

| Steric Hindrance | Repulsive forces between bulky groups. | The large 2-nitrophenyl group is positioned to avoid steric clash with the chiral catalyst's directing groups. |

| Electronic Effects | Attractive or repulsive electrostatic interactions. | The electron-withdrawing nitro group can influence the polarization of the carbonyl, affecting its interaction with the metal center. |

| π-π Stacking | Non-covalent interaction between aromatic rings. | Potential stabilizing interactions can occur between the nitrophenyl ring of the substrate and aromatic moieties on the chiral ligand. |

| Coordination Geometry | The spatial arrangement of atoms in the catalyst-substrate complex. | A pseudo-chair or boat conformation of the six-membered transition state is adopted to lower the overall energy. |

Computational analyses indicate that the energy difference between the diastereomeric transition states, often just a few kcal/mol, is sufficient to achieve high enantioselectivity. nih.gov

Chiral Catalyst-Substrate Interactions in Asymmetric Transformations

The enantioselective synthesis of this compound relies on precise interactions between a chiral catalyst and the prochiral substrate, 2-nitroacetophenone. These interactions are responsible for creating the necessary asymmetric environment to favor the formation of one enantiomer over the other. nih.gov

The catalyst, whether a metal complex with a chiral ligand or an organocatalyst, forms a transient diastereomeric complex with the substrate. frontiersin.orgnih.gov This complex is held together by a combination of coordination bonds and non-covalent interactions.

Coordination: In metal-catalyzed reductions (e.g., using Ru, Rh, or Ir complexes), the carbonyl oxygen of the ketone coordinates to the Lewis acidic metal center. This coordination activates the carbonyl group towards nucleophilic attack by the hydride. acs.orgd-nb.info

Hydrogen Bonding: Chiral organocatalysts, such as those derived from proline or cinchona alkaloids, often utilize hydrogen bonding to orient the substrate. For instance, a catalyst with a hydrogen-bond donor group can interact with the carbonyl oxygen, while another part of the catalyst shields one face of the carbonyl. frontiersin.org

Steric Repulsion: The bulky groups on the chiral catalyst physically block one of the two faces of the planar carbonyl group, forcing the reducing agent to attack from the less hindered side. nih.gov

Non-covalent Interactions: Attractive forces, such as π-π stacking or van der Waals interactions, between the substrate's aromatic ring and the catalyst's structure can further stabilize the preferred transition state geometry. nih.gov

For example, in a Noyori-type asymmetric transfer hydrogenation, the catalyst features an N-H moiety from the chiral ligand that forms a hydrogen bond with the substrate's carbonyl oxygen. This interaction, in conjunction with the coordination to the ruthenium atom, locks the substrate into a specific conformation, exposing one face to hydride transfer from the metal center, leading to the desired (R)-alcohol. acs.org The effectiveness of this stereochemical control is demonstrated by the high enantiomeric excess (ee) typically achieved in these reactions.

Electron Transfer Pathways in Nitro Group Reductions

The reduction of the nitro group in this compound to an amino group is a fundamental transformation in organic synthesis. masterorganicchemistry.com This process involves the transfer of six electrons and six protons to convert the -NO₂ group into an -NH₂ group. The reaction can proceed through different electron transfer pathways, primarily categorized as either single-electron transfer (SET) or two-electron transfer mechanisms. nih.govrsc.org

Single-Electron Transfer (SET) Pathway: This pathway involves the sequential addition of single electrons, often mediated by flavoenzymes or certain metal reductants. nih.gov The process begins with the formation of a nitroaromatic anion-radical (ArNO₂⁻). Under aerobic conditions, this radical can transfer its electron to molecular oxygen, creating a superoxide (B77818) radical and regenerating the parent nitro compound in a process known as "redox cycling." Under anaerobic conditions, the anion-radical is further reduced. This pathway is characterized by the presence of radical intermediates.

Two-Electron Transfer Pathway: This mechanism is common in catalytic hydrogenation (e.g., using H₂/Pd-C) and with certain enzymes like NAD(P)H:quinone oxidoreductase (NQO1). masterorganicchemistry.comnih.gov It is often described as a formal hydride (H⁻) transfer. In this pathway, the nitro group is reduced to a nitroso group in a two-electron step. The nitroso intermediate is typically reduced much faster than the initial nitro compound, so it is rarely isolated. A subsequent two-electron reduction converts the nitroso group to a hydroxylamine, which is finally reduced to the amine. mdpi.com

Table 2: Comparison of Electron Transfer Pathways for Nitro Group Reduction

| Feature | Single-Electron Transfer (SET) | Two-Electron Transfer |

| Mediators | Flavoenzymes (e.g., P-450 reductase), some metals (Zn) | Catalytic hydrogenation (H₂/Pd, Pt), NQO1 enzyme, NaBH₄ |

| Key Intermediate | Nitro anion-radical (ArNO₂⁻) | Nitroso (ArNO) and Hydroxylamine (ArNHOH) |

| Mechanism | Sequential addition of single electrons | Formal transfer of a hydride equivalent (2e⁻, 1H⁺) |

| Oxygen Sensitivity | Can lead to futile redox cycling under aerobic conditions | Generally less sensitive to oxygen |

The specific pathway depends on the reducing agent and reaction conditions. For this compound, standard laboratory reductions with reagents like iron in acetic acid or catalytic hydrogenation typically follow the two-electron pathway. masterorganicchemistry.comresearchgate.net

Hydrogen Bonding Influences on Reactivity

Hydrogen bonding plays a significant role in modulating the chemical and physical properties of this compound. The molecule contains both a hydroxyl (-OH) group, which can act as a hydrogen bond donor and acceptor, and a nitro (-NO₂) group, which can act as a hydrogen bond acceptor. youtube.comnih.gov

Intermolecular Hydrogen Bonding: The hydroxyl group can form hydrogen bonds with solvent molecules or other substrate molecules. In protic solvents like water or alcohols, these interactions can influence solubility and reactivity. For instance, hydrogen bonding to the hydroxyl oxygen can increase the electrophilicity of the attached carbon atom. learncbse.in

Intramolecular Hydrogen Bonding: Due to the ortho positioning of the hydroxyl and nitro groups, this compound can form an intramolecular hydrogen bond between the hydroxyl proton and one of the oxygen atoms of the nitro group. This is analogous to the well-known intramolecular hydrogen bonding in o-nitrophenol. learncbse.indoubtnut.com

This internal hydrogen bond can have several consequences:

Conformational Rigidity: It locks the side chain into a more rigid, planar conformation relative to the aromatic ring. This can influence how the molecule interacts with chiral catalysts or enzyme active sites.

Acidity of the Hydroxyl Group: Intramolecular hydrogen bonding can decrease the acidity of the hydroxyl proton compared to its para-isomer, where such bonding is not possible.

Reactivity: By engaging the hydroxyl proton, the intramolecular bond can decrease the nucleophilicity of the hydroxyl oxygen and its availability to participate in intermolecular interactions. In enzymatic reactions, the enzyme must often first break this internal hydrogen bond to form its own hydrogen bonds with the substrate, which can have energetic implications for catalysis. nih.govmdpi.com

The presence and strength of hydrogen bonds, both inter- and intramolecular, are therefore crucial in determining the molecule's behavior in solution and its reactivity in various chemical and biological transformations. researchgate.net

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

DFT is a powerful computational method used to investigate the electronic structure and properties of molecules. However, specific DFT studies on (1R)-1-(2-Nitrophenyl)ethanol are not found in the reviewed literature.

Molecular Docking Simulations for Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is commonly used in drug discovery to understand how a ligand might interact with a protein's active site. A search for molecular docking studies featuring this compound as a ligand interacting with any specific protein target did not yield any results. Therefore, information regarding its potential binding affinities, binding modes, and key intermolecular interactions (such as hydrogen bonds or hydrophobic interactions) with biological targets remains unknown.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide detailed information about the conformational flexibility and dynamic behavior of molecules over time. Such studies are essential for understanding how a molecule like this compound behaves in different environments, such as in solution or when interacting with other molecules. The scientific literature does not appear to contain any MD simulation studies focused on this compound, leaving its conformational landscape and dynamic stability unexplored from a computational standpoint.

Applications of 1r 1 2 Nitrophenyl Ethanol As a Chiral Building Block in Advanced Synthesis

Utilization in Materials Science Research

Precursors for Polymeric Materials

(1R)-1-(2-Nitrophenyl)ethanol serves as a valuable chiral building block for the synthesis of advanced polymeric materials. Its utility stems from the presence of two key functional groups: a secondary alcohol that provides a site for polymerization or modification, and a chiral center at the carbinol carbon, which can impart optical activity to the resulting polymer. The incorporation of such chiral moieties into polymer backbones is a significant area of research, as it can lead to materials with unique chiroptical properties and applications in enantioselective separations, asymmetric catalysis, and chiral recognition.

The hydroxyl group of this compound can be readily converted into a polymerizable functional group, such as an acrylate (B77674) or methacrylate (B99206), through esterification. This transforms the chiral alcohol into a chiral monomer that can undergo polymerization, typically via free-radical or controlled radical polymerization techniques, to produce a chiral polymer. The stereochemistry of the polymer backbone can be influenced by the chirality of the monomer, leading to the formation of isotactic or syndiotactic polymers with a high degree of stereoregularity.

The synthesis of optically active polymers from chiral monomers is a well-established strategy. The chirality of the side chain, originating from this compound, can induce a helical conformation in the polymer backbone, a phenomenon known as chiral amplification. This can result in polymers with significantly enhanced chiroptical properties, such as high specific rotation and strong circular dichroism signals.

A general synthetic route to a polymer incorporating the this compound moiety is outlined below:

Monomer Synthesis: this compound is reacted with acryloyl chloride or methacryloyl chloride in the presence of a base to yield the corresponding (1R)-1-(2-Nitrophenyl)ethyl acrylate or methacrylate monomer.

Polymerization: The chiral monomer is then subjected to polymerization conditions. For instance, atom transfer radical polymerization (ATRP) or reversible addition-fragmentation chain-transfer (RAFT) polymerization can be employed to afford well-defined polymers with controlled molecular weights and narrow molecular weight distributions.

The properties of the resulting polymers are highly dependent on the nature of the polymer backbone and the chiral side groups. Below is a representative data table illustrating the potential properties of a hypothetical polymer derived from a this compound-based monomer.

| Property | Representative Value |

| Monomer | (1R)-1-(2-Nitrophenyl)ethyl acrylate |

| Polymerization Method | ATRP |

| Number-Average Molecular Weight (Mn) | 10,000 - 50,000 g/mol |

| Polydispersity Index (PDI) | 1.1 - 1.3 |

| Specific Rotation [α]D | +50° to +150° (in THF) |

| Glass Transition Temperature (Tg) | 80 - 120 °C |

Applications in Photosensitive Materials

The 2-nitrophenyl group within the this compound moiety imparts photosensitive properties to polymers derived from it. The o-nitrobenzyl group is a well-known photolabile protecting group, which can be cleaved upon irradiation with UV light, typically in the range of 300-365 nm. researchgate.netnih.gov This photochemical reaction proceeds via an intramolecular hydrogen abstraction by the excited nitro group from the benzylic carbon, leading to the formation of a 2-nitrosobenzaldehyde derivative and the release of the protected functional group, in this case, the polymer backbone. researchgate.net

This photo-cleavage capability makes polymers incorporating this compound suitable for a variety of applications in photosensitive materials, most notably in the fabrication of photoresists for photolithography.

In a positive-tone photoresist system, the polymer is initially insoluble in a developer solution. Upon exposure to UV light through a photomask, the o-nitrobenzyl groups in the exposed regions are cleaved. This cleavage can alter the polarity and solubility of the polymer, rendering the exposed areas soluble in the developer. Subsequent washing removes the exposed portions of the polymer film, leaving behind a positive image of the mask.

Conversely, in a negative-tone system, the photocleavage products might participate in crosslinking reactions, making the exposed regions insoluble.

The efficiency of the photocleavage process is a critical parameter for photoresist performance. Key parameters for a photosensitive polymer are summarized in the table below, based on typical values for o-nitrobenzyl-containing polymers.

| Parameter | Description | Representative Value |

| Wavelength of Max. Absorption (λmax) | The wavelength at which the o-nitrobenzyl group shows maximum absorption. | 280 - 320 nm |

| Photolysis Wavelength | The wavelength of UV light used to induce cleavage. | 300 - 365 nm |

| Quantum Yield (Φ) | The efficiency of the photocleavage reaction, defined as the number of molecules undergoing reaction per photon absorbed. | 0.1 - 0.5 |

| Application | The primary application of the photosensitive polymer. | Positive-tone photoresist |

The chiral nature of this compound could also introduce interesting properties in the context of photosensitive materials. For instance, the chirality might influence the packing of polymer chains in the solid state, potentially affecting the resolution and sensitivity of the photoresist. Furthermore, the development of chiroptical photosensitive materials could open up new possibilities in areas such as 3D optical data storage and security features.

Catalytic Applications and Organocatalysis

Role as a Chiral Catalyst in Asymmetric Synthesis

The inherent chirality of (1R)-1-(2-Nitrophenyl)ethanol , stemming from the stereocenter at the carbinol carbon, makes it a candidate for applications in asymmetric synthesis. Chiral alcohols can act as organocatalysts or as precursors for more complex catalytic systems. Their ability to engage in hydrogen bonding and potentially coordinate with substrates allows them to create a chiral environment, thereby influencing the stereochemical outcome of a reaction. However, direct use of This compound as a primary catalyst is not extensively documented in mainstream chemical literature. It is more commonly employed as a chiral building block for the synthesis of more elaborate catalysts and ligands.

Integration into Bifunctional Organocatalyst Scaffolds

The development of bifunctional organocatalysts, which possess both a basic and an acidic or hydrogen-bonding site, has revolutionized enantioselective synthesis. The hydroxyl group of This compound can serve as a hydrogen-bond donor, while the aromatic nitro group can influence the electronic properties of the molecule. The core structure of this alcohol can be chemically modified to introduce a basic moiety, such as an amine, to create a bifunctional catalyst.

Evaluation in Enantioselective Michael Additions

Enantioselective Michael additions are a cornerstone of carbon-carbon bond formation in organic synthesis. Bifunctional organocatalysts are particularly effective in activating both the nucleophile and the electrophile, leading to high levels of stereocontrol. Organocatalysts derived from chiral amino alcohols have been successfully applied in such reactions. While the direct integration and evaluation of a scaffold based on This compound in enantioselective Michael additions is a plausible research direction, specific and detailed studies are not widely reported.

For a hypothetical bifunctional organocatalyst derived from This compound , its performance in a Michael addition could be tabulated as follows. This table is illustrative and based on typical outcomes for similar catalyst structures.

| Entry | Nucleophile | Electrophile | Solvent | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|---|---|

| 1 | Dimethyl malonate | trans-β-Nitrostyrene | Toluene | 10 | - | - |

| 2 | Propanal | trans-β-Nitrostyrene | CHCl₃ | 10 | - | - |

| 3 | Cyclohexanone | trans-β-Nitrostyrene | DCM | 10 | - | - |

Derivatization for Enhanced Catalytic Activity

To improve the catalytic efficacy of a chiral molecule, it is often necessary to undertake structural modifications. For This compound , derivatization could involve several strategies aimed at enhancing its activity and selectivity as a catalyst or catalyst precursor.

Key areas for derivatization include:

Modification of the Hydroxyl Group: The alcohol functionality can be converted into an ether, ester, or silyl (B83357) ether to tune its steric and electronic properties. Alternatively, it can be used as a handle to attach the molecule to a solid support or a larger molecular framework.

Reduction of the Nitro Group: The nitro group can be reduced to an amine, which can then be further functionalized. This transformation is particularly significant as it opens the door to creating a wide range of bifunctional catalysts by introducing different amine functionalities (primary, secondary, tertiary, or as part of a thiourea (B124793) or squaramide moiety).

The following table outlines potential derivatization strategies and their intended effects on catalytic activity.

| Derivative | Modification Strategy | Potential Enhancement in Catalytic Activity |

|---|---|---|

| (1R)-1-(2-Aminophenyl)ethanol | Reduction of the nitro group to a primary amine. | Introduction of a basic site to enable bifunctional catalysis. |

| Thiourea derivative of (1R)-1-(2-Aminophenyl)ethanol | Conversion of the amino group into a thiourea moiety. | Creation of a strong hydrogen-bond donating catalyst. |

| (1R)-1-(2-Nitrophenyl)ethyl acetate (B1210297) | Esterification of the hydroxyl group. | Modification of steric bulk and hydrogen-bonding capability. |

Analytical Chemistry Research Applications

Development of Chromatographic Methods (e.g., HPLC)

(1R)-1-(2-Nitrophenyl)ethanol and its enantiomer serve as important analytes in the development and optimization of chiral High-Performance Liquid Chromatography (HPLC) methods. The effective separation of enantiomers is critical in many fields, and this compound provides a valuable model for testing the efficacy of various chiral stationary phases (CSPs).

Research in this area has explored a range of HPLC conditions to achieve baseline separation of the enantiomers of nitrophenyl ethanol (B145695) derivatives. These studies are crucial for establishing reliable analytical protocols for quality control and purity assessment in asymmetric synthesis. The findings from these developmental studies contribute to the broader understanding of chiral recognition mechanisms on different stationary phases.

Key research findings have demonstrated successful enantiomeric separation using polysaccharide-based chiral stationary phases. The optimization of mobile phase composition, typically a mixture of a non-polar solvent like n-hexane and an alcohol modifier such as isopropanol (B130326) or ethanol, is a critical factor in achieving high resolution. The selection of the appropriate CSP and mobile phase is often determined empirically by screening various combinations to find the optimal conditions for a specific chiral compound.

The following table summarizes various HPLC methods that have been developed for the chiral separation of compounds structurally related to this compound, illustrating the common chromatographic parameters employed in such analytical procedures.

| Chiral Stationary Phase | Mobile Phase (v/v) | Flow Rate (mL/min) | Detection Wavelength (nm) | Analyte |

| Chiralcel OD-H | Hexane (B92381)/Isopropanol (85:15) | 0.8 | 205 | (S)-1-(4-Methoxyphenyl)-2-nitroethanol |

| Chiralcel OD-H | Hexane/Isopropanol (97.5:2.5) | 1.0 | 205 | (S)-1-(2-Chlorophenyl)-2-nitroethanol |

| Chiralcel OD | Hexane/Isopropanol (90:10) | 0.6 | 230 | (R)-2-Nitro-1-(3-nitrophenyl)ethanol |

| Chiralcel OJ-H | Hexane/Isopropanol (85:15) | 0.8 | 215 | A nitro-alcohol derivative |

These methods underscore the importance of selecting the appropriate chiral stationary phase and optimizing the mobile phase to achieve effective enantioseparation. The data from such studies are instrumental in creating robust analytical techniques for the quality control of chiral compounds.

Reagent for Detection and Quantification in Complex Mixtures (e.g., Metal Ion Complexation)

While primarily recognized for its role in synthesis and as a standard in chromatographic method development, 1-(2-Nitrophenyl)ethanol (B14764) has been noted for its potential as a reagent in analytical chemistry for the detection of certain metal ions. The principle behind this application lies in the compound's ability to form stable complexes with metal ions. Chelation is a process where a ligand binds to a central metal ion at two or more points, forming a stable, ring-like structure known as a chelate. Such complex formation can lead to changes in the solution's spectroscopic properties, which can be measured for quantification.

The formation of these stable complexes could theoretically be exploited for the detection and quantification of metal ions in various samples. In analytical chemistry, chelation is a known technique used to detect and quantify metal ions. However, despite the mention of its complex-forming capabilities, detailed research findings and specific applications of this compound as a reagent for the routine detection and quantification of metal ions in complex mixtures are not extensively documented in the scientific literature. Further research would be necessary to establish validated analytical methods, including determining optimal reaction conditions, selectivity for different metal ions, and detection limits.

Q & A

Q. What are the standard synthetic routes for preparing (1R)-1-(2-Nitrophenyl)ethanol, and how is enantiomeric purity ensured?

The synthesis typically involves asymmetric reduction of 2-nitroacetophenone derivatives. For example, enzymatic reduction using ketoreductases or chemical catalysts like chiral oxazaborolidines can yield the (R)-enantiomer. Enantiomeric purity is verified via chiral HPLC or polarimetry. Post-synthesis, recrystallization in ethanol/n-hexane mixtures improves purity .

Q. How is this compound characterized structurally?

Key techniques include:

- NMR Spectroscopy : H and C NMR identify chemical shifts for the nitro group (~8.0–8.5 ppm for aromatic protons) and ethanol moiety (δ ~4.5–5.0 ppm for the hydroxyl-bearing carbon).

- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (CHNO, m/z ≈ 167.16) and fragmentation patterns.

- X-ray Crystallography : Resolves stereochemistry and intramolecular interactions .

Q. What are the primary hazards associated with handling this compound?

While specific toxicological data are limited, precautions include:

- Avoiding inhalation/contact (use fume hoods, gloves).

- Storing in inert, airtight containers away from oxidizers.

- Emergency measures: Flush eyes/skin with water; seek medical attention for ingestion .

Advanced Research Questions

Q. How does the ortho-nitro group influence the compound’s reactivity in catalytic applications?

The nitro group at the ortho position induces steric hindrance and electronic effects, altering reaction pathways. For example, in Suzuki-Miyaura couplings, the nitro group directs cross-coupling to specific positions. Comparative studies with para-nitro analogs show slower reaction kinetics due to steric constraints .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies arise from isomer-specific effects. For instance:

- Tubulin Inhibition : The (R)-enantiomer shows 10× higher activity than (S) in cancer cell lines (IC = 0.8 µM vs. 8.2 µM).

- Antimicrobial Activity : Ortho-nitro derivatives outperform meta/para analogs due to enhanced membrane penetration. Rigorous enantiomer separation and in vitro assays (e.g., MTT for cytotoxicity) are critical .

Q. How can computational methods optimize the design of this compound-based inhibitors?

- Docking Studies : Predict binding affinity to targets like tubulin (PDB: 1SA0) using AutoDock Vina.

- MD Simulations : Assess stability of inhibitor-enzyme complexes over 100-ns trajectories.

- QSAR Models : Correlate substituent effects (e.g., nitro position) with bioactivity .

Q. What experimental controls are essential when studying the compound’s metabolic stability?

- In Vitro Microsomal Assays : Use liver microsomes (human/rat) with NADPH cofactor.

- LC-MS/MS Monitoring : Track parent compound depletion and metabolite formation (e.g., nitro-reduced amines).

- CYP450 Inhibition Screening : Identify isoform-specific interactions (e.g., CYP3A4) .

Methodological Notes

- Synthetic Optimization : Replace PBr (hazardous) with Appel reaction (CBr/PPh) for safer bromination .

- Analytical Validation : Cross-validate chiral purity using both HPLC and CD spectroscopy .

- Data Reproducibility : Report solvent polarity (e.g., EtOAc/hexane ratios) and temperature gradients in chromatographic separations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.